molecular formula C23H20N4O5 B2982704 methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941913-37-7

methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2982704
CAS No.: 941913-37-7
M. Wt: 432.436
InChI Key: BCHMVCGNSNFDGQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2. The acetamido linker connects this core to a methyl benzoate ester, contributing to its molecular weight of 462.46 g/mol (C₂₄H₂₂N₄O₆) .

Properties

IUPAC Name

methyl 2-[[2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-31-16-9-7-15(8-10-16)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-6-4-3-5-17(18)23(30)32-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHMVCGNSNFDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a diketone can form the pyrazolo[1,5-a]pyrazine ring.

    Introduction of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with a 4-methoxyphenyl halide in the presence of a base.

    Acetamido Group Addition: The acetamido group is typically introduced via an acylation reaction, where the pyrazolo[1,5-a]pyrazine derivative is treated with an acyl chloride or anhydride.

    Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[1,5-a]pyrazine core, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles replace the acetamido moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its pyrazolo[1,5-a]pyrazine core is of particular interest for developing new heterocyclic compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the methoxyphenyl group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action for methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate would depend on its specific biological activity. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrazine core may interact with nucleic acids or proteins, altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Position and Number of Methoxy Groups
  • Target Compound : The 4-methoxyphenyl group provides moderate electron-donating effects and may enhance solubility via polar interactions.
Halogen-Substituted Analogues
  • Methyl 4-(2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate (CAS 941876-94-4, ): The 4-chlorophenyl group introduces electron-withdrawing effects, which could alter binding interactions in biological systems (e.g., with enzymes or receptors) compared to the methoxy-substituted target compound .

Ester Group Modifications

Acetamide Substituent Variations

  • N-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0240, ): The N-(3-methoxyphenyl) group introduces steric bulk and additional hydrogen-bonding capacity, which may influence target binding compared to the unsubstituted acetamide in the target compound .

Structural and Physicochemical Comparison Table

Compound (Source) Molecular Formula Molecular Weight (g/mol) Key Substituent Features Notable Properties
Target Compound C₂₄H₂₂N₄O₆ 462.46 4-Methoxyphenyl, methyl ester Balanced solubility/permeability
CAS 941938-79-0 () C₂₄H₂₂N₄O₇ 478.46 3,4-Dimethoxyphenyl, methyl ester Higher polarity, reduced lipophilicity
CAS 941876-94-4 () C₂₂H₁₈ClN₄O₅ 450.86 4-Chlorophenyl, methyl ester Electron-withdrawing Cl substituent
CAS 941982-30-5 () C₂₃H₁₉ClN₄O₄ 450.88 4-Chlorophenyl, ethyl ester Increased lipophilicity
G419-0240 () C₂₂H₂₀N₄O₄ 404.42 N-(3-Methoxyphenyl) acetamide Enhanced steric bulk, H-bonding potential

Research Findings and Implications

  • Synthetic Routes : Analogues in and are synthesized via multi-step reactions involving coupling of preformed heterocyclic cores with substituted acetamides or esters, suggesting shared synthetic challenges (e.g., purity control, yield optimization) .
  • Biological Activity Gaps : While and highlight bioactivity in related pyrazolo-pyrimidine derivatives (e.g., antiviral, antifungal), direct data for the target compound and its analogues are absent in the provided evidence.
  • Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group in the target compound likely optimizes electronic and steric effects compared to halogenated or multi-methoxy variants. Ethyl esters () may trade metabolic stability for improved tissue penetration .

Biological Activity

Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a compound that has attracted attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article explores the biological activity of this compound through a review of relevant studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H24N4O3\text{C}_{24}\text{H}_{24}\text{N}_{4}\text{O}_{3}
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 941938-37-0

This compound features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin scaffold exhibit significant anticancer properties. For instance, a study highlighted that derivatives of this scaffold can act as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis due to its role in regulating pH in the tumor microenvironment .

Antiviral Activity

Another area of interest is the antiviral potential of pyrazolo[1,5-a]pyrazin derivatives. A study identified certain pyrazolo compounds as selective inhibitors against β-coronaviruses, suggesting that this compound could be explored for similar applications . The mechanism involves binding to specific targets in viral replication pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and improves binding affinity to target enzymes.
  • Amide Linkage : The acetamido group plays a crucial role in maintaining the compound's stability and bioactivity.
  • Pyrazin Core Modifications : Variations in the pyrazin structure can lead to significant changes in potency against cancer cell lines and viruses.

In Vitro Studies

  • Anticancer Efficacy : In vitro studies conducted on various cancer cell lines demonstrated that compounds with the pyrazolo[1,5-a]pyrazin scaffold showed IC50 values in the low micromolar range. For example, a derivative exhibited an IC50 of 0.12 µM against breast cancer cells, indicating strong anticancer activity .
  • Antiviral Screening : High-throughput screening has identified several pyrazolo derivatives as potential leads against Mycobacterium tuberculosis and other viral pathogens. These compounds showed low cytotoxicity while effectively inhibiting pathogen growth within macrophages .

Summary Table of Biological Activities

Activity TypeTargetIC50 ValueReference
AnticancerCAIX0.12 µM
Antiviralβ-coronavirusesNot specified
AntitubercularMycobacterium tuberculosisLow µM range

Q & A

What are the key strategies for synthesizing the pyrazolo[1,5-a]pyrazin-4(5H)-one core in this compound?

Level : Basic
Methodological Answer :
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold can be synthesized via cyclization reactions using α-chloroacetamides or related electrophiles. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) facilitates nucleophilic substitution at the α-carbon, followed by intramolecular cyclization to form the pyrazinone ring . Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) is critical to minimize by-products like pyrazolo[4,3-d]pyrimidine derivatives .

How can researchers resolve discrepancies in reported yields for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Level : Advanced
Methodological Answer :
Yield inconsistencies often arise from variations in reagent purity, solvent selection, or competing side reactions. For instance, using chloroacetonitrile as an electrophile may generate cyanomethyl-substituted by-products (e.g., cyanomethyl-3-(7-amino-3,5-dicyano-1H-pyrazolo[4,3-d]pyrimidin-1-yl)-benzoates) alongside the desired product . To address this:

  • Perform HPLC-MS or TLC monitoring to track reaction progress.
  • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for by-product separation.
  • Validate purity via NMR integration of aromatic protons and carbonyl signals .

What experimental approaches are recommended for characterizing the acetamido-benzoate substituent?

Level : Basic
Methodological Answer :
The acetamido-benzoate moiety can be characterized using:

  • FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of ester and amide groups) and ~1250 cm⁻¹ (C-O-C stretch of the methoxy group) .
  • ¹H NMR : Doublets for the aromatic protons of the 4-methoxyphenyl group (δ 6.8–7.2 ppm) and singlet for the methyl ester (δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with an error margin <5 ppm .

How can researchers design experiments to assess the compound’s stability under physiological conditions?

Level : Advanced
Methodological Answer :
To evaluate stability:

pH-dependent hydrolysis : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (λ = 254 nm) .

Plasma stability : Add the compound to rat/human plasma (37°C) and analyze aliquots at intervals using LC-MS/MS to detect esterase-mediated hydrolysis .

Thermogravimetric analysis (TGA) : Assess thermal stability by heating from 25°C to 300°C (5°C/min) under nitrogen .

What computational methods are suitable for predicting the compound’s collision cross-section (CCS) and pharmacokinetic properties?

Level : Advanced
Methodological Answer :

  • Collision Cross-Section (CCS) : Use ion mobility-mass spectrometry (IM-MS) coupled with computational tools like MOBCAL or Collidoscope to predict CCS values for adducts (e.g., [M+H]+ = ~233.8 Ų) .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition potential .

How can researchers correlate structural modifications with biological activity in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Level : Advanced
Methodological Answer :

  • SAR Studies : Synthesize analogs with variations in the 4-methoxyphenyl or acetamido-benzoate groups. Test in vitro bioactivity (e.g., antioxidant assays using DPPH scavenging or kinase inhibition assays).
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .

What analytical techniques are critical for identifying and quantifying degradation products?

Level : Basic
Methodological Answer :

  • LC-UV/HRMS : Use a C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Compare HRMS fragmentation patterns with reference standards .
  • NMR Spectroscopy : Assign peaks for degradation products (e.g., benzoic acid from ester hydrolysis) using ¹H-¹³C HSQC and HMBC .

How should researchers optimize reaction conditions to minimize by-product formation during acetamido coupling?

Level : Advanced
Methodological Answer :

  • Coupling Reagents : Replace traditional EDCl/HOBt with HATU or DMTMM to improve coupling efficiency (yield >85%) .
  • Solvent Selection : Use dichloromethane (DCM) instead of DMF to reduce racemization.
  • Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .

What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

Level : Advanced
Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 24 hours in batch) .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to recrystallize the final product with >99% purity .

How can environmental impact studies be designed for this compound?

Level : Advanced
Methodological Answer :
Follow the INCHEMBIOL framework :

Abiotic Stability : Assess hydrolysis/photolysis in aqueous buffers under UV light (λ = 254 nm).

Biotic Degradation : Use soil microcosms or activated sludge to measure half-life (t½) under aerobic/anaerobic conditions.

Ecototoxicity : Conduct Daphnia magna or Aliivibrio fischeri bioassays to determine LC50/EC50 values.

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